molecular formula C17H14F3NO5S B2780365 3,5-Dimethylphenyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate CAS No. 957482-64-3

3,5-Dimethylphenyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate

Cat. No. B2780365
CAS RN: 957482-64-3
M. Wt: 401.36
InChI Key: RMFWHSRWHOUIGJ-UHFFFAOYSA-N
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Description

“3,5-Dimethylphenyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate” is a chemical compound with the molecular formula C17H14F3NO5S . It has an average mass of 401.357 Da and a monoisotopic mass of 401.054474 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a 3,5-dimethylphenyl group attached to a sulfinyl acetate group, which is further substituted with a 2-nitro-4-(trifluoromethyl)phenyl group .

Scientific Research Applications

Nitration and Rearomatization Processes

Research has explored the nitration of dimethylacetophenone and dimethylbenzophenone, leading to the formation of various nitro derivatives and adducts. The rearomatization of these adducts under mildly acidic conditions results in the formation of acetyl- and benzoyl-dimethylphenyl acetates. Strongly acidic conditions lead to elimination reactions and shifts of the nitro group, forming nitro derivatives of the parent ketones. This process involves the intermediate formation of an ipso-cyclohexadienyl cation, which can be trapped to form biphenyl derivatives (Fischer, Greig, & Röderer, 1975).

Kinetics and Mechanisms of Base Reactions

The kinetics of the reaction of trifluoro bis-nitrophenyl ethane with piperidine and pyrrolidine bases in various solvents have been reported. The reaction complexity leads to multiple products through intermediate steps. The study provides insights into the multistep mechanism and the effects of primary and secondary amines on the reaction progression (Jarczewski, Schroeder, & Dworniczak, 1986).

Molecular Structures and Crystallography

Crystallographic studies of diphenyl sulfones have revealed the distorted tetrahedral bonding geometry of sulfur atoms and the perpendicular orientation of phenyl rings in compounds such as 2,6-dimethylphenyl 4-nitrophenyl sulfone. These structural insights are crucial for understanding the molecular interactions and stability of such compounds (Jeyakanthan et al., 1998).

properties

IUPAC Name

(3,5-dimethylphenyl) 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3NO5S/c1-10-5-11(2)7-13(6-10)26-16(22)9-27(25)15-4-3-12(17(18,19)20)8-14(15)21(23)24/h3-8H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFWHSRWHOUIGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(=O)CS(=O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dimethylphenyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate

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